2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide
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Overview
Description
2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide is an organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1,2,3,4-tetrahydroacridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The acridine ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chlorine atom.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the acridine ring.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide is not fully understood. it is believed to interact with biological targets through intercalation into DNA, similar to other acridine derivatives. This intercalation can disrupt DNA replication and transcription processes, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Tacrine: An acridine derivative used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Acriflavine: Another acridine derivative with antibacterial and antiviral properties.
Proflavine: Known for its antiseptic properties and used in wound care.
Uniqueness
2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives
Properties
Molecular Formula |
C20H17ClN2O |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
2-chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide |
InChI |
InChI=1S/C20H17ClN2O/c21-16-10-4-1-7-13(16)20(24)23-19-14-8-2-5-11-17(14)22-18-12-6-3-9-15(18)19/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,22,23,24) |
InChI Key |
ABHDZRGWDRRBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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